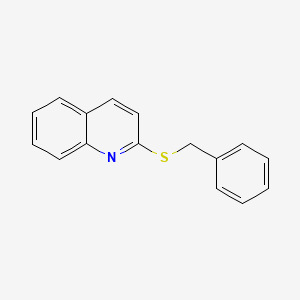

2-(Benzylthio)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Benzylthio)quinoline is a quinoline derivative . Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo[b]pyridine or 1-aza-naphthalene .

Synthesis Analysis

Quinoline and its hydrogenated derivatives can be synthesized from α,β-unsaturated aldehydes . The synthesis involves the use of catalytic systems and has been advanced over the past 15 years .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis

Quinoline and its derivatives undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis

Quinoline is a colourless liquid chemical. It has a boiling point of 237 degrees Celsius and is sparingly soluble in water due to the presence of a large number of hydrophobic carbon chains .Applications De Recherche Scientifique

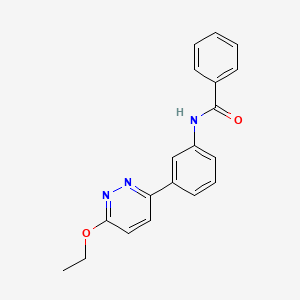

2-(Benzylthio)quinoline has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It has also been used to study the effects of quinoline derivatives on the activity of enzymes and other biological molecules. Additionally, it has been used to study the effects of quinoline derivatives on the pharmacokinetics and pharmacodynamics of drugs.

Mécanisme D'action

Target of Action

The primary targets of 2-(Benzylthio)quinoline are bacterial enzymes of the class II topoisomerase family, namely gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them ideal targets for antibacterial agents .

Mode of Action

This compound acts by converting its targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This conversion is achieved by forming a ternary complex with a DNA molecule and these enzymes, thus blocking bacterial DNA supercoiling .

Biochemical Pathways

The action of this compound affects the kynurenine pathway of tryptophan catabolism leading to the de novo synthesis of nicotinamide adenine dinucleotide (NAD+) . As a precursor for NAD+, this compound can direct a portion of tryptophan catabolism toward replenishing cellular NAD+ levels in response to inflammation and infection .

Pharmacokinetics

The pharmacokinetics of this compound, like other quinolones, involves absorption, distribution, metabolism, and excretion (ADME). Quinolones are known for their high bioavailability, excellent tissue penetration, and relative low toxicity . .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth. By disrupting the function of gyrase and topoisomerase IV, this compound prevents bacterial DNA replication, leading to cell death .

Avantages Et Limitations Des Expériences En Laboratoire

The use of 2-(benzylthio)quinoline in laboratory experiments has both advantages and limitations. One advantage is that the compound is relatively easy to synthesize, which makes it an ideal starting material for the synthesis of other compounds. Additionally, the compound is relatively stable and has a low toxicity profile. However, the compound is not very soluble in water, which can limit its use in certain experiments.

Orientations Futures

There are a number of potential future directions for the use of 2-(benzylthio)quinoline. One potential direction is to further study the compound’s mechanism of action in order to better understand its effects on the body. Additionally, the compound could be used to develop new therapeutic agents, such as anti-inflammatory drugs or drugs that target certain enzymes. Finally, the compound could be used as a starting material for the synthesis of other compounds with potential therapeutic applications.

Méthodes De Synthèse

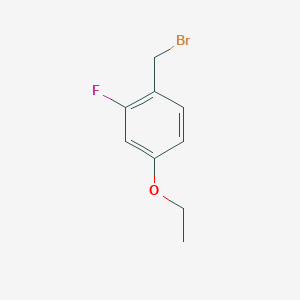

2-(Benzylthio)quinoline can be synthesized through a variety of methods. One method involves the reaction of benzyl bromide and thiourea in the presence of a catalytic amount of sodium hydroxide. This reaction produces a yellowish-orange solid that can be further purified by recrystallization. Other methods of synthesis include the reaction of benzyl chloride and thioacetamide, and the reaction of benzyl chloride and thiourea.

Safety and Hazards

Propriétés

IUPAC Name |

2-benzylsulfanylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NS/c1-2-6-13(7-3-1)12-18-16-11-10-14-8-4-5-9-15(14)17-16/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGSEZUHJSTFHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116249-87-7 |

Source

|

| Record name | 2-(BENZYLTHIO)QUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methylpropan-2-yl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B2692500.png)

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2692503.png)

![3-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2692508.png)

![2-((4-(tert-butyl)phenyl)sulfonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2692514.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2692515.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2692517.png)

![4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid](/img/no-structure.png)

![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2692520.png)

![1-[(3-Methoxyphenyl)methyl]triazole](/img/structure/B2692522.png)